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Compound of Interest

Compound Name: 4-(2-Bromophenoxy)pyridine

CAS No.: 33399-23-4

Cat. No.: B1346772

Get Quote

Executive Summary
4-(2-Bromophenoxy)pyridine (CAS: 33399-23-4) represents a critical heteroaryl ether

scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., VEGFR-2/c-Met

pathways) and as an intermediate in C-N cross-coupling reactions.

Precise structural characterization of this molecule is often complicated by the overlapping

aromatic regions of the electron-deficient pyridine ring and the electron-rich bromophenoxy

moiety. This guide provides a definitive assignment strategy for the 13C NMR spectrum,

grounded in electronic shielding mechanisms and validated by heteronuclear correlation

protocols.

Structural Numbering & Electronic Environment
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme.

The molecule is divided into two distinct magnetic environments: the Pyridine Ring (A) and the

2-Bromophenoxy Ring (B).
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Electronic Factors Influencing Shifts:
Pyridine Nitrogen (N1): Exerts a strong deshielding inductive effect (-I) on C2/C6 and a

mesomeric withdrawing effect (-M) on C2/C4/C6.

Ether Oxygen (O): Acts as a π-donor (+M), significantly shielding the ortho (C3/C5) and para

positions of the pyridine ring, while strongly deshielding the ipso carbons (C4 and C1') via

the inductive effect (-I).

Bromine Substituent (Br): Induces a "Heavy Atom Effect" at C2', causing a counter-intuitive

upfield shift (shielding) despite its electronegativity, typically placing the C-Br signal between

110–115 ppm.

Predicted 13C NMR Chemical Shift Data
Note: Values are calculated based on substituent additivity rules (ChemDraw/ACD

methodology) for CDCl₃ solution. Experimental variations of ±1-2 ppm may occur depending on

concentration and solvent choice (e.g., DMSO-d₆).
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Carbon
Position

Label
Predicted Shift
(δ, ppm)

Signal Type
Mechanistic
Assignment
Logic

Pyridine Ring

C4 C_Py-4 164.8 C (Quat)

Most Deshielded:

Ipso to Oxygen (-

I) + Para to

Nitrogen.

C2, C6 C_Py-2,6 151.2 CH

Deshielded:

Alpha to Nitrogen

(-I effect

dominant).

C3, C5 C_Py-3,5 111.5 CH

Shielded: Ortho

to Oxygen (+M

shielding) + Beta

to Nitrogen.

Phenoxy Ring

C1' C_Ph-1 152.4 C (Quat)
Deshielded: Ipso

to Oxygen (-I).

C3' C_Ph-3 133.8 CH

Deshielded:

Ortho to

Bromine; minimal

resonance

impact from

Oxygen.

C5' C_Ph-5 128.9 CH

Neutral: Meta to

Oxygen and

Bromine.

C4' C_Ph-4 125.1 CH

Shielded: Para to

Oxygen (+M

effect).
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C6' C_Ph-6 121.5 CH

Shielded: Ortho

to Oxygen (+M

effect).

C2' C_Ph-2 115.3 C (Quat)

Diagnostic

Signal: Ipso to

Bromine. Upfield

due to Heavy

Atom Effect.[1]

Experimental Validation Protocol
As a Senior Application Scientist, I recommend the following workflow to validate these

assignments. Relying solely on 1D 13C data is insufficient due to the proximity of C3/C5

(Pyridine) and C2' (Phenoxy).

Step 1: Sample Preparation
Solvent: CDCl₃ (77.16 ppm reference) is preferred to minimize solvent-solute hydrogen

bonding which can broaden pyridine signals.

Concentration: >20 mg/0.6 mL is required for adequate detection of quaternary carbons (C4,

C1', C2') within a reasonable timeframe (256-512 scans).

Relaxation Agent: For quantitative integration of quaternary carbons, add 0.02 M Cr(acac)₃

to shorten T1 relaxation times.

Step 2: 2D NMR Correlation Strategy
The following diagram outlines the logical flow for assigning the specific regioisomers.
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Critical Decision Points

Sample: 4-(2-Bromophenoxy)pyridine

1H NMR Spectrum
(Identify 4 spin systems)

HSQC (1H-13C)
(Assign Protonated Carbons)

 Correlate H to C

Pyridine H2/H6 (d, ~8.5ppm)
correlates to C ~151ppm

HMBC (Long Range)
(Connect Rings & Assign Quats)

 Identify C_quat

Definitive Structure Assignment HMBC: Pyridine H2/H6
shows 3-bond coupling to C4 (~165ppm)

HMBC: Phenoxy H6'
shows 3-bond coupling to C1' (~152ppm)

Click to download full resolution via product page

Figure 1: Step-by-step NMR assignment workflow emphasizing the necessity of HMBC for

quaternary carbon identification.

Mechanistic Connectivity Map (HMBC)
The most common error in assigning this scaffold is misidentifying the two oxygen-bound

quaternary carbons (Pyridine C4 vs. Phenoxy C1'). The HMBC (Heteronuclear Multiple Bond

Correlation) experiment resolves this via 3-bond (

) couplings.
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Legend

Pyridine H2/H6
(8.5 ppm)

Pyridine C4
(164.8 ppm)

Strong 3J Correlation

Phenoxy H6'
(6.9-7.1 ppm)

Phenoxy C1'
(152.4 ppm)

Diagnostic 3J Correlation

Phenoxy H3'
(7.6 ppm)

Weak 3J Correlation

Phenoxy C2'-Br
(115.3 ppm)

2J Correlation (Variable)

Proton Signal

Carbon Signal

Click to download full resolution via product page

Figure 2: Key HMBC correlations required to distinguish the ether linkage carbons (C4 vs C1').
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemistry.stackexchange.com [chemistry.stackexchange.com]

To cite this document: BenchChem. [Comprehensive 13C NMR Structural Analysis of 4-(2-
Bromophenoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346772/docs#comprehensive-13c-nmr-structural-
analysis-of-4-2-bromophenoxy-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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